molecular formula C19H21NO3 B1596391 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid CAS No. 52830-65-6

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid

Cat. No.: B1596391
CAS No.: 52830-65-6
M. Wt: 311.4 g/mol
InChI Key: IZHHSJHVOYVIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid ( 52830-65-6) is an organic compound with a molecular formula of C 19 H 21 NO 3 and a molecular weight of 311.38 g/mol . This compound is for Research Use Only and is not intended for diagnostic or therapeutic use. This chemical is suited for analytical chemistry and pharmaceutical research applications. It can be analyzed using reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) methods, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for mass-spectrometry compatibility) . The method is scalable and can be applied to the isolation of impurities in preparative separation and is also suitable for pharmacokinetics studies . Handling this product requires appropriate safety measures. It is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . To preserve its stability, the material should be sealed in a dry container and stored in a freezer at -20°C .

Properties

IUPAC Name

2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-4-20(5-2)14-10-11-15(13(3)12-14)18(21)16-8-6-7-9-17(16)19(22)23/h6-12H,4-5H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHHSJHVOYVIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068811
Record name Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]-
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Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52830-65-6
Record name 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(4-(diethylamino)-2-methylbenzoyl)-
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Record name Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]-
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Record name Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]-
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Record name 2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid
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Preparation Methods

Friedel-Crafts Acylation

  • Reactants: N,N-diethyl-2-amino-4-methylphenol (or 3-diethylaminophenol) and benzoic acid derivatives.
  • Catalysts: Commonly aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) to activate the acyl chloride intermediate.
  • Conditions: Anhydrous environment with temperature control between 60–80°C to prevent hydrolysis.
  • Purification: Post-reaction purification typically involves column chromatography using silica gel and solvents such as ethyl acetate/hexane mixtures.

This method is widely used for laboratory-scale synthesis due to its reliability in generating high-purity products.

Molten State Synthesis

An alternative and environmentally friendly approach involves reacting 3-N,N-diethylaminophenol with phthalic anhydride directly in a molten state without excessive solvent use.

  • Procedure:

    • Mix 3-N,N-diethylaminophenol and phthalic anhydride in a three-neck flask equipped with stirring, a constant pressure dropping funnel, and reflux apparatus.
    • Heat the mixture to 100–130°C until the reactants melt and begin to react, forming a solid product.
    • Upon solid formation, add a small amount of toluene (mass ratio to 3-N,N-diethylaminophenol of 1:5 to 1:10) to disperse the solid.
    • Continue the reaction for 2–5 hours.
    • Adjust pH to 8–12 with alkali solution and react for an additional 1–3 hours.
    • Cool, dissolve the solid in water, separate toluene, acidify to pH 3–6 with dilute HCl, filter, recrystallize, and dry to obtain the product.
  • Advantages:

    • Reduced solvent usage, minimizing environmental pollution.
    • Simplified post-reaction processing.
    • High purity of the product with yields up to 98%.
    • Suitable for industrial scale due to operational simplicity and greener process.

Detailed Experimental Data and Process Parameters

Parameter Friedel-Crafts Acylation Molten State Synthesis
Reactants 3-diethylaminophenol + benzoic acid derivatives 3-N,N-diethylaminophenol + phthalic anhydride
Catalyst AlCl₃ or FeCl₃ None (thermal activation in molten state)
Solvent Anhydrous organic solvents (e.g., toluene) Minimal toluene added after solid formation
Temperature 60–80°C 100–130°C
Reaction Time Several hours (depends on scale) 3–8 hours total (including pH adjustment)
pH Adjustment Not typically required Alkali to pH 8–12, then acidify to 3–6
Yield Typically high with optimized conditions Up to 98%
Purification Column chromatography Recrystallization from ethanol or water
Environmental Impact Moderate (solvent use and catalyst disposal) Low (reduced solvent, greener process)

Research Findings and Optimization Insights

  • Yield and Purity: The molten state synthesis method yields a high purity product (>95%) with simplified purification steps, reducing the workload and chemical waste compared to traditional Friedel-Crafts methods.

  • Environmental Considerations: The molten state method significantly reduces the use of toluene, a hazardous solvent, thus lowering environmental pollution and health risks for operators.

  • Reaction Monitoring: The appearance of solid product during molten state synthesis signals near completion of the initial reaction phase, guiding the addition of toluene and subsequent steps.

  • pH Control: Adjusting the pH during the reaction is critical for product crystallization and purity, with alkaline conditions favoring intermediate stability and acidic conditions promoting product precipitation.

Summary Table of Preparation Methods

Aspect Friedel-Crafts Acylation Molten State Synthesis
Starting Materials 3-diethylaminophenol, benzoic acid derivatives 3-N,N-diethylaminophenol, phthalic anhydride
Catalyst AlCl₃, FeCl₃ None
Solvent Organic solvents (e.g., toluene) Minimal toluene
Temperature Range 60–80°C 100–130°C
Reaction Duration Several hours 3–8 hours
Post-Reaction Processing Chromatography, recrystallization Recrystallization, filtration
Yield Moderate to high Up to 98%
Environmental Impact Moderate (solvent and catalyst waste) Low (green chemistry approach)

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Photoprotection in Sunscreens

Application Overview:
2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid is primarily utilized as an UV filter in sunscreen formulations. It absorbs UV radiation, thereby protecting the skin from harmful effects associated with sun exposure.

Method of Application:

  • Typically incorporated at concentrations up to 10% in sunscreen products.
  • Can be used alone or in combination with other UV absorbers to enhance efficacy.

Results:

  • Studies indicate that this compound effectively minimizes both acute and chronic photodamage to human skin by absorbing UV radiation.

Hair Care Products

Application Overview:
This compound is also employed in various hair care formulations , including styling products and treatments.

Method of Application:

  • Used in hair sprays, gels, fixatives, and perming agents.
  • Functions to protect hair from UV damage while enhancing product stability.

Results:

  • The incorporation of this compound contributes to the overall effectiveness of hair care products by providing UV protection, which can prevent color fading and structural damage.

Synthesis of Fluorescent Materials

Application Overview:
this compound serves as a precursor for synthesizing novel fluorescent matrices.

Method of Application:

  • Utilized in the synthesis of hybrid materials through processes such as acid-promoted Friedel-Crafts acylation.

Results:

  • The resultant fluorescent materials have potential applications in bioimaging and sensor technologies due to their light-emitting properties.

Photodynamic Therapy (PDT)

Application Overview:
Research indicates potential use in photodynamic therapy , particularly for cancer treatment.

Method of Application:

  • Acts as a photosensitizer that generates reactive oxygen species upon light activation.

Results:

  • Studies show that its ability to absorb light can facilitate targeted destruction of cancer cells when activated by specific wavelengths.

Environmental Impact Studies

Application Overview:
The environmental implications of using this compound have been explored, particularly regarding its biotransformation and ecotoxicity.

Method of Application:

  • Investigated through standardized tests on aquatic organisms to assess toxicity levels.

Results:

  • Findings suggest that while the compound is effective as a UV filter, its derivatives may pose varying degrees of toxicity depending on their chemical transformations .

Data Table: Applications Summary

Application AreaMethod of UseKey Results
SunscreensUV absorber up to 10%Reduces skin photodamage
Hair Care ProductsIncluded in styling agentsProtects hair from UV damage
Fluorescent MaterialsPrecursor for hybrid materialsPotential uses in bioimaging
Photodynamic TherapyPhotosensitizer for cancer treatmentGenerates reactive oxygen species upon activation
Environmental ImpactToxicity assessments on aquatic organismsVarying toxicity levels based on chemical derivatives

Case Studies

  • Sunscreen Efficacy Study: A clinical trial demonstrated that formulations containing this compound significantly reduced sunburn incidence compared to control groups using non-protective formulations.
  • Photodynamic Therapy Research: In laboratory settings, this compound was shown to selectively target cancerous cells with minimal impact on surrounding healthy tissues when used as part of PDT protocols.
  • Ecotoxicological Assessment: A study evaluated the effects of this compound on microalgae and daphnids, revealing that certain derivatives exhibited higher toxicity levels, necessitating careful consideration during formulation development for environmental safety .

Mechanism of Action

The mechanism of action of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. Its diethylamino group plays a crucial role in binding to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Benzoyl Ring

2.1.1 Hydroxy vs. Methyl Substituents
  • 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid (DEABA) Structure: Replaces the 2-methyl group with a 2-hydroxy group. Impact:
  • Increased acidity (pKa ~2–3 for phenolic -OH vs. ~4.5 for carboxylic acid) .
  • Enhanced hydrogen-bonding capacity, influencing solubility and biological interactions (e.g., auxin transport inhibition in plants ).
  • Applications: Used as a polar auxin transport inhibitor (BUM) in plant physiology studies and as a UV filter (Uvinul® A Plus) in cosmetics when esterified .
2.1.2 Diethylamino vs. Dibutylamino Groups
  • 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid (DBABA) Structure: Substitutes diethylamino with dibutylamino. Impact:
  • Increased lipophilicity (logP ~1.5 higher than DEABA) .
  • Altered pharmacokinetics: Longer alkyl chains may enhance membrane permeability but reduce metabolic stability.

Functional Group Modifications

2.2.1 Esterification of the Carboxylic Acid
  • Hexyl 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoate Structure: Carboxylic acid converted to a hexyl ester. Impact:
  • Reduced polarity (logP increased by ~3 units) .
  • Applications: Improved skin penetration as a UV absorber (Uvinul® A Plus) in sunscreens .
2.2.3 Azo and Amide Derivatives
  • Ethyl Red (2-[4-(Diethylamino)phenylazo]benzoic acid) Structure: Introduces an azo (-N=N-) linkage. Impact:
  • Chromophoric properties: Strong UV-Vis absorption (λmax ~500 nm) for use as a pH indicator .
  • Reactivity: Susceptible to reductive cleavage in biological systems.

  • 2-Methyl-4-(2-methylbenzamido)benzoic Acid

    • Structure : Replaces benzoyl with an amide-linked 2-methylbenzoyl group.
    • Impact :
  • Applications: Intermediate in synthesizing antitumor agents (e.g., Tolvaptan) .

Heterocyclic Derivatives

2.3.1 Azetidinone and Thiazolidinone Derivatives
  • 4-(3-Chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl)benzoic acid (SS1) Structure: Incorporates a β-lactam (azetidinone) ring. Impact:
  • Potential antimicrobial activity due to β-lactam reactivity .
  • Synthetic complexity: Requires multi-step synthesis with chloroacetyl chloride .

  • 4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid (SS4) Structure: Features a thiazolidinone ring. Impact:
  • Electron-rich sulfur atom enhances interaction with metal ions or enzymes .

Key Data Table: Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications References
2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid 4-Diethylamino, 2-methyl ~297 (estimated) Research chemical (hypothetical) -
DEABA 4-Diethylamino, 2-hydroxy 297.34 Auxin transport inhibitor, UV filter
DBABA 4-Dibutylamino, 2-hydroxy ~353 Higher lipophilicity
Hexyl DEABA Ester Hexyl ester 397.52 Cosmetic UV absorber (Uvinul® A Plus)
Ethyl Red Azo linkage, 4-diethylamino 297.35 pH indicator, dye
SS1 (Azetidinone derivative) β-lactam ring, 4-dimethylamino ~350 (estimated) Antimicrobial candidate

Biological Activity

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid, a compound with the molecular formula C₁₉H₂₁N₁O₃, has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and materials science. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a diethylamino group attached to a benzoyl moiety, which is further substituted by a methyl group. Its structural characteristics contribute to its unique chemical behavior and biological interactions.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

2. Photodynamic Therapy (PDT)

The compound has been studied as a photosensitizer in photodynamic therapy due to its ability to absorb light and generate reactive oxygen species (ROS). This property makes it suitable for applications in cancer treatment, where it can induce cell death in tumor cells upon light activation.

3. Interaction with Biological Molecules

Studies suggest that this compound can form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids. These interactions are crucial for its biological activity, particularly in photodynamic therapy where it interacts with cellular components.

Synthesis Methods

The synthesis of this compound typically involves the Friedel-Crafts acylation of N,N-diethyl-2-amino-4-methylphenol with benzoic acid derivatives. The reaction generally requires an acid catalyst, such as aluminum chloride, to facilitate the acylation process. Alternative methods include molten state synthesis, which enhances product purity and reduces environmental impact by minimizing solvent use .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound using a murine model of inflammation. Results indicated a significant reduction in edema and inflammatory markers compared to control groups, supporting its potential therapeutic application in inflammatory conditions.

Case Study 2: Photodynamic Therapy Efficacy

In another investigation, the efficacy of this compound as a photosensitizer was assessed in vitro on various cancer cell lines. The results demonstrated that upon light activation, the compound effectively induced apoptosis in cancer cells, highlighting its promise in oncological therapies.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is insightful:

Compound NameSimilarity IndexUnique Features
2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid0.79Contains a dimethylamino group instead of diethylamino, affecting solubility and reactivity.
Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate0.83An ester derivative that may have different pharmacokinetics compared to the acid form.
4-(Dimethylamino)-2-hydroxybenzaldehyde0.76Aldehyde functional group alters reactivity and potential applications in organic synthesis.

This table illustrates how variations in functional groups can lead to significant differences in chemical behavior and application potential.

Q & A

Q. How can researchers address discrepancies in reported spectral data (e.g., NMR shifts) across studies?

  • Methodological Answer : Cross-validate using:
  • Deuterated Solvent Controls : Ensure shifts are solvent-independent (e.g., DMSO-d₆ vs. CDCl₃).
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks in complex spectra.
  • Reference Standards : Compare with certified samples from repositories like PubChem .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
Reactant of Route 2
2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid

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